Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoate ester
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate, have been known to target and inhibit various proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that compounds with the tmp group can interact with their targets and cause changes in their function . For instance, TMP-containing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Tmp-containing compounds have been associated with various biochemical pathways due to their diverse bioactivity effects .
Result of Action
Tmp-containing compounds have shown notable anti-cancer effects by effectively inhibiting various proteins .
Biochemical Analysis
Biochemical Properties
Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can modulate cellular processes and potentially lead to therapeutic effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential candidate for anti-cancer therapies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with key enzymes and proteins can lead to alterations in cell function. For example, the inhibition of Hsp90 can affect the stability and function of several client proteins, thereby influencing cell signaling pathways and gene expression . Additionally, the compound’s impact on thioredoxin reductase can alter cellular redox states, affecting metabolic processes and potentially leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The trimethoxyphenyl group allows the compound to fit into specific binding sites on enzymes such as tubulin and Hsp90, leading to their inhibition . This inhibition can result in the disruption of microtubule dynamics and protein folding, respectively, which are critical for cell division and protein function . Additionally, the compound’s interaction with thioredoxin reductase can inhibit its activity, leading to changes in cellular redox balance and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the trimethoxyphenyl group can undergo metabolic transformations, which may affect the compound’s activity and stability . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The trimethoxyphenyl group can undergo oxidative metabolism, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic transformations can affect the compound’s efficacy and safety profile, influencing its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . The trimethoxyphenyl group can also influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with tubulin and Hsp90 suggests its localization within the cytoplasm and possibly the endoplasmic reticulum . These interactions can affect the compound’s activity and function, influencing its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have been investigated for their biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate can be compared to other compounds containing the trimethoxyphenyl group, such as:
(2,3,4-Trimethoxyphenyl)methanol: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Ethyl 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylate: Utilized in the synthesis of cardiac drugs and beta blockers.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 8-oxo-8-(2,3,4-trimethoxyphenyl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-17(21)11-9-7-6-8-10-15(20)14-12-13-16(22-2)19(24-4)18(14)23-3/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMZCFRUNOENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256933 | |
Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-66-7 | |
Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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